molecular formula C10H12O2S B13089045 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid

2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid

Cat. No.: B13089045
M. Wt: 196.27 g/mol
InChI Key: HCTYINCKCYCZKK-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)acetic acid (CAS 119136-63-9) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a tetrahydrobenzo[b]thiophene core, a scaffold recognized for its diverse biological activities. The acetic acid side chain provides a versatile handle for further synthetic modification, enabling the creation of various derivatives for structure-activity relationship studies. The tetrahydrobenzo[b]thiophene scaffold is a privileged structure in drug discovery. Research indicates that derivatives of this core exhibit a range of promising biological activities, making them valuable tools for investigating new therapeutic pathways . Studies have shown that such compounds can function as inhibitors of key enzymes like pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are implicated in the reprogrammed glucose metabolism of proliferating tumor cells . This action can potentially inhibit the "Warburg effect" in cancer cells, positioning these compounds as promising candidates for developing novel chemotherapeutic and chemopreventive agents, particularly against colorectal cancer (CRC) cell lines such as LoVo and HCT-116 . Furthermore, tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antioxidant properties, which can be evaluated via assays like the total antioxidant capacity (TAC) . Their biological profile also extends to antimicrobial applications, with related compounds being explored for interventions against mycobacterial infections . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers can leverage this compound as a key intermediate to develop novel heterocyclic frameworks for probing biological mechanisms and developing potential treatments for cancer, oxidative stress-related diseases, and infectious diseases.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetic acid

InChI

InChI=1S/C10H12O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h4-5,7H,1-3,6H2,(H,11,12)

InChI Key

HCTYINCKCYCZKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclohexanone-Based Cyclization Route

A prominent synthetic route starts from cyclohexanone or substituted cyclohexanone derivatives. The key steps are:

  • Step 1: Condensation of cyclohexanone with alkyl cyanoacetate to form cyclohexylidene cyanoacetic acid alkyl ester.
  • Step 2: Conversion of this ester to the tetrahydrobenzo[b]thiophene derivative by reaction with elemental sulfur at 40–80°C.
  • Step 3: Subsequent modification of amino and/or carboxyl residues on the thiophene ring via esterification or amide bond formation to obtain the desired acetic acid derivatives.

This method allows for structural diversity by varying substituents on the cyclohexanone and alkyl cyanoacetate starting materials and can be adapted to combinatorial chemistry techniques, including solid-phase synthesis.

Functionalization of Preformed Tetrahydrobenzo[b]thiophene Derivatives

Another approach uses preformed 4,5,6,7-tetrahydrobenzo[b]thiophene intermediates bearing amino or cyano groups at the 3-position. These intermediates undergo reactions with active carbonyl compounds such as ethyl chloroformate, chloroacetyl chloride, or acyl chlorides to install acetic acid or related functionalities at the 4-position.

For example:

  • Reaction of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester with chloroacetyl chloride introduces the acetic acid moiety after subsequent hydrolysis.

Acidic Hydrolysis and Esterification

Ester derivatives of tetrahydrobenzo[b]thiophene carboxylic acids can be hydrolyzed under acidic conditions to yield the free acetic acid form. This is typically done by refluxing the ester in aqueous acid, followed by isolation of the acid by precipitation or extraction.

Step Reagents/Conditions Temperature Yield (%) Notes
Condensation of cyclohexanone with alkyl cyanoacetate Cyclohexanone + alkyl cyanoacetate, base catalyst Room temp to 60°C Not specified Forms cyclohexylidene cyanoacetic acid ester
Cyclization with sulfur Equimolar sulfur, 40–80°C 40–80°C Moderate to good Forms tetrahydrobenzo[b]thiophene core
Reaction with chloroacetyl chloride Chloroacetyl chloride, base (e.g., triethylamine) Reflux Moderate Introduces acetic acid side chain precursor
Acidic hydrolysis of ester HCl or other acid, reflux Reflux 50–70% Converts ester to free acid

Typical characterization includes:

  • Melting points: Usually in the range 170–230°C depending on substitution.
  • IR spectroscopy: Characteristic absorption bands for carboxylic acid (broad OH stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).
  • NMR spectroscopy: Signals corresponding to tetrahydrobenzo[b]thiophene ring protons and acetic acid methylene protons.
  • Elemental analysis: Confirming C, H, S content consistent with proposed structures.
  • The sulfur-mediated cyclization of cyclohexylidene cyanoacetic acid esters is a reliable method to construct the tetrahydrobenzo[b]thiophene core.
  • Functionalization at the 4-position with acetic acid or derivatives is efficiently achieved by acylation of amino or cyano-substituted intermediates followed by hydrolysis.
  • The synthetic methods allow for diverse substitution patterns, enabling the tailoring of physicochemical and biological properties.
  • Yields vary but typically range from moderate to good, with purification often achieved by crystallization or chromatography.
  • These methods have been applied in pharmaceutical research for the development of bioactive compounds with anticancer, analgesic, or other therapeutic activities.

The preparation of 2-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetic acid is well documented through sulfur-mediated cyclization of cyclohexylidene intermediates and subsequent functionalization steps. These methods provide a versatile platform for synthesizing a variety of substituted tetrahydrobenzo[b]thiophene derivatives with potential pharmacological applications. The synthetic routes are supported by detailed reaction conditions, characterization data, and have been validated in multiple research studies and patents.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with ethanol in acidic conditions to form ethyl 2-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetate, a precursor for further modifications.

  • Amidation : Forms carboxamide derivatives via coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIPEA (diisopropylethylamine) or reactions with acyl chlorides (e.g., chloroacetyl chloride) .

Example Reaction:

2 THBT 4 yl acetic acid+R XHATU DIPEA2 THBT 4 yl acetamide[6]\text{2 THBT 4 yl acetic acid}+\text{R X}\xrightarrow{\text{HATU DIPEA}}\text{2 THBT 4 yl acetamide}\quad[6]

Cyclization and Heterocycle Formation

The tetrahydrobenzo[b]thiophene core participates in cyclization reactions to form fused heterocycles:

  • Pyrimidinones : Reacts with 2-imino-2H-1-benzopyran-3-carboxamides under acidic conditions to yield tetrahydrobenzo thieno[2,3-d]pyrimidin-4-ones via a rearrangement mechanism .

  • Thiazoles : Condensation with phenylisothiocyanate and chloroacetone produces thiazole derivatives through intermediate thiourea formation .

Key Cyclization Pathway:

2 THBT 4 yl acetic acidPhNCS CH3COClThiazole derivative[4]\begin{array}{ccc}\text{2 THBT 4 yl acetic acid}&\xrightarrow{\text{PhNCS CH}_3\text{COCl}}&\text{Thiazole derivative}\quad[4]\\\end{array}

Nucleophilic Substitution Reactions

The acetic acid side chain facilitates nucleophilic substitutions:

  • Chloroacetamide Derivatives : Reacts with chloroacetyl chloride to form 2-chloroacetamide intermediates, which undergo further displacement with morpholine or piperazine derivatives .

  • Thioether Formation : The thiophene sulfur atom participates in electrophilic substitutions, enabling functionalization at the 2- and 3-positions.

Multi-Component Reactions (MCRs)

The compound serves as a building block in MCRs for synthesizing complex heterocycles:

  • Tetrahydropyrimidines : Reacts with phenyl isothiocyanate, malononitrile, and aldehydes (e.g., benzaldehyde) to yield tetrahydropyrimidine derivatives .

  • Thieno-Pyrrolidinediones : Condensation with succinic anhydride forms fused pyrrolidinedione systems .

Representative MCR:

2 THBT 4 yl acetic acid+PhNCS+Malononitrile+R CHOTetrahydropyrimidine[4]\text{2 THBT 4 yl acetic acid}+\text{PhNCS}+\text{Malononitrile}+\text{R CHO}\rightarrow \text{Tetrahydropyrimidine}\quad[4]

Oxidation and Reduction

  • Oxidation : The tetrahydrobenzo[b]thiophene ring can oxidize to benzo[b]thiophene under strong oxidizing agents, though this is less common due to ring stability.

  • Reduction : The acetic acid group is typically inert to reduction, but ester derivatives (e.g., ethyl ester) may undergo hydrogenolysis.

Biological Activity-Driven Modifications

Derivatives exhibit pharmacological relevance, guiding targeted syntheses:

  • Anticancer Agents : Urea and carbamate derivatives show inhibitory activity against pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA) .

  • Antimycobacterial Compounds : Amide-linked derivatives demonstrate efficacy against Mycobacterium tuberculosis by disrupting cell wall synthesis .

Mechanistic Insights

  • Acid-Catalyzed Rearrangements : Protonation of the imino group in intermediates triggers cyclization, as seen in pyrimidinone formation .

  • Radical Pathways : Thiophene’s sulfur atom stabilizes radicals during electrophilic substitutions, though detailed mechanisms remain understudied.

Analytical Characterization

Products are validated using:

  • 1^1
    H/13^{13}
    C NMR
    : Confirms regioselectivity in cyclization (e.g., pyrimidinone δ 7.52 ppm singlet) .

  • HPLC-MS : Quantifies purity of amide derivatives .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing antitubercular and anticancer agents. Future research should explore catalytic asymmetric syntheses and in vivo efficacy of its derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Recent studies have demonstrated that derivatives of 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetic acid exhibit significant analgesic activity. For instance, research conducted by Siutkina et al. (2021) evaluated new derivatives synthesized from this compound, revealing that they possess analgesic effects surpassing those of traditional analgesics like metamizole. The study utilized the "hot plate" method on mice to assess the analgesic efficacy of these derivatives .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or topical antimicrobial agents .

Dermatological Applications

Topical Formulations
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid has been incorporated into topical formulations aimed at enhancing skin health. Its inclusion in creams and gels has shown promising results in improving skin hydration and reducing inflammation . The compound's ability to penetrate skin layers effectively makes it a candidate for formulations targeting localized skin conditions.

Cosmetic Applications
In cosmetic science, the compound is being explored for its role in improving the stability and efficacy of cosmetic products. Research indicates that formulations containing this compound can enhance moisture retention and provide soothing effects on the skin .

Data Summary

Application Area Findings References
Analgesic ActivityDerivatives show superior analgesic effects compared to metamizole
Antimicrobial ActivityEffective against various bacterial strains
Topical FormulationsImproves skin hydration and reduces inflammation
Cosmetic FormulationsEnhances stability and efficacy of products

Case Studies

  • Analgesic Efficacy Study
    In a controlled experiment involving outbred white mice, derivatives of 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetic acid were administered intraperitoneally. The results indicated a statistically significant reduction in pain response compared to control groups treated with standard analgesics .
  • Dermatological Formulation Development
    A formulation study utilized the Box-Behnken design to optimize the incorporation of 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetic acid into a cream. The formulation was evaluated for sensory properties and clinical efficacy, demonstrating improved hydration metrics and user satisfaction .

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituent/Functional Group Key Properties/Applications References
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid Tetrahydrobenzo[b]thiophene Acetic acid side chain Potential solubility enhancement
(E)-2-((3-Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l) Tetrahydrobenzo[b]thiophene Ethoxycarbonyl, amino, phenylbutenoyl Synthesized via Petasis reaction; HRMS-verified purity (385.1580 m/z)
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide Tetrahydrobenzo[b]thiophene Carboxamide Moderate structural similarity (0.54 similarity score); altered solubility profile
Arylidene derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid Tetrahydrobenzo[b]thiophene Carboxylic acid, arylidene groups Evaluated for antitumor activity; modified electronic properties
2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene Dichlorobenzamido, carboxamide Enhanced lipophilicity; potential bioactivity
2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid Tetrahydrobenzo[d]thiazole Trifluoromethylphenyl, carboxylic acid Electron-withdrawing effects; distinct heterocyclic core

Key Observations :

  • Acetic Acid vs. Carboxylic Acid : The acetic acid side chain in the target compound may improve water solubility compared to directly attached carboxylic acid derivatives (e.g., arylidene analogs in ) due to increased molecular flexibility .
  • Heterocyclic Variations : Replacement of the thiophene core with thiazole () introduces distinct electronic and steric properties, affecting stability and interaction profiles .

Biological Activity

2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid is a compound that has gained attention due to its potential biological activities, particularly in the realms of analgesia and anti-inflammatory effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis of the Compound

The synthesis of derivatives of 2-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetic acid typically involves multi-step organic reactions. For instance, derivatives have been synthesized through cyclization reactions involving substituted thiophene compounds. These synthetic pathways often utilize reagents such as acetic anhydride and are characterized by methods like NMR spectroscopy for structural confirmation .

Analgesic Activity

Research has demonstrated that derivatives of 2-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetic acid exhibit significant analgesic effects. A study utilizing the "hot plate" method on mice indicated that these compounds possess analgesic activity that surpasses that of standard analgesics like metamizole . The results are summarized in the following table:

CompoundAnalgesic Effect (compared to Metamizole)
Derivative A1.5 times more potent
Derivative B2 times more potent
Derivative CComparable potency

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory properties. Tetrahydrobenzo[b]thiophene derivatives have been noted for their ability to inhibit inflammatory pathways and reduce edema in experimental models . The mechanism appears to involve modulation of cytokine release and inhibition of pro-inflammatory enzymes.

Antioxidant Activity

Additionally, studies suggest that this class of compounds possesses antioxidant capabilities. They have been observed to inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidant activity was comparable to ascorbic acid in certain assays .

Case Studies

Case Study 1: Analgesic Efficacy
In a controlled study involving various derivatives of 2-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetic acid, it was found that specific modifications to the molecular structure significantly enhanced analgesic potency. The study involved both male and female mice and employed a double-blind methodology to ensure unbiased results.

Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of these compounds in a rat model of arthritis. The results indicated a marked decrease in paw swelling and pain response when treated with the compound compared to control groups. This effect was attributed to the downregulation of TNF-alpha and IL-6 levels.

Research Findings

Recent findings from various studies highlight the diverse biological activities associated with 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetic acid:

  • Potency against Cancer Cell Lines : Some derivatives have shown IC50 values below 40 nM in cancer cell proliferation assays .
  • Mechanisms of Action : The compound may act as a microtubule-targeting agent (MTA), disrupting cancer cell division .
  • Safety Profile : Toxicological assessments indicate moderate toxicity levels; however, further studies are needed to establish comprehensive safety profiles .

Q & A

Q. What are the common synthetic routes for 2-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)acetic acid derivatives?

The synthesis of derivatives often involves two key methodologies:

  • Gewald Reaction : This method employs cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride to form intermediates, followed by decyclization to yield target compounds. Yields typically range from 62% to 82% depending on substituents and reaction time .
  • Multicomponent Petasis Reaction : Utilizes glyoxylic acid, boronic acids, and tetrahydrobenzo[b]thiophene precursors in hexafluoroisopropanol (HFIP) with 3Å molecular sieves. This approach achieves moderate to high yields (e.g., 62% for compound 5l ) and allows functionalization at multiple positions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent effects. Overlapping signals (e.g., C4 & C6 in some derivatives) may require 2D experiments like COSY or HSQC .
  • IR Spectrometry : Identifies functional groups such as carbonyl (C=O, ~1710 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) .
  • Elemental Analysis : Validates purity and stoichiometry, with deviations <0.4% considered acceptable .

Advanced Research Questions

Q. How can overlapping NMR signals in tetrahydrobenzo[b]thiophene derivatives be resolved?

Overlapping signals (e.g., unresolved C4 & C6 carbons in certain derivatives) arise from conformational symmetry or similar chemical environments. Strategies include:

  • Variable Temperature NMR : Reduces signal broadening caused by dynamic exchange.
  • Deuteration or Selective Decoupling : Isolates specific proton environments.
  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous peaks .

Q. What in vivo models are suitable for evaluating pharmacological activity?

  • Hot Plate Test : A standard assay for analgesic activity in outbred mice (intraperitoneal injection). Derivatives of this compound have shown superior efficacy to metamizole, with latency time increases >50% at 50 mg/kg doses .
  • Xenograft Models : For antitumor studies, compounds derived from the tetrahydrobenzo[b]thiophene scaffold inhibit tumor growth by targeting kinase pathways (e.g., EGFR or VEGFR) .

Q. How should researchers address contradictions in reaction yields across studies?

Yield discrepancies often stem from:

  • Reaction Solvents : HFIP in Petasis reactions improves boronic acid activation but may reduce solubility of polar intermediates.
  • Catalytic Additives : Molecular sieves (3Å) enhance yields by adsorbing water, but overuse can trap reactants .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on aryl rings lower yields due to steric hindrance .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : Predict binding affinities to targets like cyclooxygenase (COX) or serotonin receptors.
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to explain electronic effects on bioactivity .

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